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3-Azido-4-hydroxybenzoic acid

Bioorthogonal chemistry Metabolic labeling Mycobacterial pathogenesis

Procuring an azido-benzoic acid for metabolic labeling? The 2-azido isomer is inert and suppresses PGL biosynthesis, causing experimental failure. 3-Azido-4-hydroxybenzoic acid (3-azido pHB) is the validated bioorthogonal probe for live mycobacterial PGL labeling. • Confirmed by MS for PGL incorporation; enables SPAAC-based visualization in M. marinum and M. tuberculosis. • 2-azido pHB is functionally inert as a label and inhibitory to PGL biosynthesis-wrong isomer guarantees failure. • Also a key intermediate for photoreactive HDAC2 benzamide probes. Specify the 3-azido isomer for reliable metabolic labeling.

Molecular Formula C7H5N3O3
Molecular Weight 179.135
CAS No. 1393745-16-8
Cat. No. B2770373
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Azido-4-hydroxybenzoic acid
CAS1393745-16-8
Molecular FormulaC7H5N3O3
Molecular Weight179.135
Structural Identifiers
SMILESC1=CC(=C(C=C1C(=O)O)N=[N+]=[N-])O
InChIInChI=1S/C7H5N3O3/c8-10-9-5-3-4(7(12)13)1-2-6(5)11/h1-3,11H,(H,12,13)
InChIKeyISNGAPLVSJCUFQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Azido-4-Hydroxybenzoic Acid Overview


3-Azido-4-hydroxybenzoic acid (3-azido pHB) is a functionalized derivative of the bacterial phenolic glycolipid (PGL) precursor p-hydroxybenzoic acid (pHB). By incorporating an azide group at the meta position of the aromatic ring, this compound serves as a bioorthogonal metabolic labeling reagent. When fed to live mycobacteria, it is enzymatically incorporated into the cell surface virulence factor PGL, enabling subsequent visualization via strain-promoted azide-alkyne cycloaddition (SPAAC) with fluorescent probes [1]. It has also been utilized as a key synthetic intermediate in the construction of photoreactive benzamide probes for histone deacetylase 2 (HDAC2), where the azido group provides a critical photocrosslinking and bioconjugation handle [2].

1
Bioorthogonal metabolic labeling of mycobacterial phenolic glycolipid via SPAAC
Requires correct positional isomer (3-azido)
2
Synthetic intermediate for photoreactive HDAC2 benzamide probes
Azido group enables photocrosslinking and bioconjugation
3
Strain-selective labeling of PGL-producing mycobacteria
Distinguishes hypervirulent M. tuberculosis lineages

3-Azido-4-Hydroxybenzoic Acid Specificity


The specific positioning of the azide group on the benzoic acid scaffold is not a trivial structural variation; it is the primary driver of biological activity and compatibility. A direct, quantitative head-to-head comparison revealed that the closely related 2-azido-4-hydroxybenzoic acid (2-azido pHB) is functionally inert as a metabolic label in Mycobacterium marinum, showing no measurable increase in fluorescence intensity upon bioorthogonal conjugation [1]. Furthermore, this 2-azido isomer actively and dramatically suppresses PGL biosynthesis, a deleterious off-target effect that fundamentally disqualifies it for labeling applications. Consequently, simply procuring any azido-benzoic acid derivative, even one with a seemingly minor positional change, will lead to experimental failure in metabolic labeling workflows and yield non-functional probe architectures in chemical biology, making the procurement of the correct 3-azido-4-hydroxybenzoic acid isomer essential [1][2].

3-Azido-4-hydroxybenzoic acid: Strong labeling signal, minimal PGL biosynthesis perturbation, confirmed PGL incorporation by mass spectrometry
2-Azido-4-hydroxybenzoic acid: No labeling signal above background, potent inhibitor of PGL biosynthesis at all tested concentrations
Azido-functionalized: Enables SPAAC click chemistry detection with fluorescent probes
p-Hydroxybenzoic acid (natural precursor): Lacks azide handle, cannot be visualized or conjugated
3-Azido positional isomer: Functional metabolic probe with reported labeling specificity
Generic azido-benzoic acid derivatives: Positional isomer identity may shift labeling competence and off-target pathway effects

3-Azido-4-Hydroxybenzoic Acid Comparative Evidence


Bioorthogonal Labeling Efficiency vs. 2-Azido pHB

In a direct comparative study, Mycobacterium marinum was treated with either 2-azido-4-hydroxybenzoic acid (2-azido pHB) or 3-azido-4-hydroxybenzoic acid (3-azido pHB), followed by staining with a fluorescent AF647-DBCO probe and analysis by flow cytometry. Treatment with 3-azido pHB resulted in a significant, dose-dependent increase in mean fluorescence intensity (MFI), reaching maximal labeling at 750 µM, confirming successful metabolic incorporation and bioorthogonal detection. In stark contrast, treatment with 2-azido pHB yielded no increase in MFI above the DMSO vehicle control, demonstrating a complete failure to label cells under identical experimental conditions [1].

Labeling Efficiency
Head-to-head
3-azido pHB: dose-dependent MFI increase up to 750 µM. 2-azido pHB: no signal above DMSO control
Positional isomerism determines labeling competence
Flow cytometry with AF647-DBCO in live M. marinum
Bioorthogonal chemistry Metabolic labeling Mycobacterial pathogenesis

PGL Biosynthesis Interference vs. 2-Azido pHB

The impact of azido-pHB isomers on native PGL production was assessed by thin-layer chromatography (TLC) of lipid extracts from treated M. marinum. Treatment with 3-azido pHB showed minimal qualitative reduction in PGL abundance, with only slight decreases apparent at the highest tested concentrations. In contrast, treatment with 2-azido pHB caused a significant and dramatic decrease in PGL abundance at all concentrations tested, indicating that it is a potent, undesired inhibitor of PGL biosynthesis [1].

PGL Biosynthesis Interference
Head-to-head
3-azido pHB: minimal PGL reduction. 2-azido pHB: strong inhibitory effect at all concentrations
2-azido isomer is a potent off-target inhibitor
TLC analysis of M. marinum lipid extracts
Metabolic probe fidelity Phenolic glycolipid biosynthesis Mycobacterium marinum

PGL Incorporation Confirmed by Mass Spectrometry

High-performance liquid chromatography quadrupole time-of-flight mass spectrometry (HPLC-Q-TOF-MS) analysis of lipid extracts from M. marinum conclusively demonstrated that 3-azido pHB is specifically incorporated into the phenolic glycolipid (PGL) molecule. In the absence of 3-azido pHB treatment, PGL was detected as a single species, while treatment resulted in the appearance of a new species with a mass shift consistent with the addition of the azido-pHB moiety, confirming successful metabolic labeling at the molecular level [1]. The natural precursor, p-hydroxybenzoic acid, lacks this azide handle and thus cannot be used for any subsequent click chemistry conjugation [1].

PGL Incorporation
Reported
New PGL species with mass shift matching azido-pHB incorporation detected
Molecular-level confirmation of enzymatic incorporation
HPLC-Q-TOF-MS analysis; supports probe validation
Bioorthogonal chemistry Lipidomics Metabolic engineering

Selective Labeling of PGL-Producing Mycobacteria

The labeling specificity of 3-azido pHB was demonstrated in a panel of mycobacterial strains. It selectively labeled M. marinum and M. tuberculosis strains known to produce PGL, while no fluorescence labeling was observed in a PGL-deficient mutant strain [1]. Furthermore, when cells were treated with the natural precursor pHB instead of 3-azido pHB, no fluorescence was observed upon addition of the AF647-DBCO probe, confirming that only the azide-containing derivative enables detection [1].

Strain Selectivity
Class-level
Labeling observed in PGL-producing M. marinum and M. tuberculosis strains; absent in PGL-deficient mutant and with natural pHB
Enables strain-specific virulence factor studies
Flow cytometry and microscopy across strain panel
Mycobacterium tuberculosis Virulence factor Selective labeling

3-Azido-4-Hydroxybenzoic Acid Applications


Live-Cell Imaging of Mycobacterial PGL

Leveraging its proven bioorthogonal labeling efficiency, 3-azido-4-hydroxybenzoic acid can be used to study the spatial distribution and temporal dynamics of phenolic glycolipid (PGL) in live Mycobacterium marinum and Mycobacterium tuberculosis. The compound's ability to minimally perturb PGL biosynthesis, as quantitatively demonstrated against the 2-azido isomer [1], ensures that the observed fluorescence patterns faithfully represent native biological processes. This application is ideal for researchers investigating host-pathogen interactions and screening for compounds that disrupt PGL localization.

HDAC2 Photoaffinity Probe Synthesis

As a critical synthetic building block, 3-azido-4-hydroxybenzoic acid is used to construct photoreactive benzamide-based probes for histone deacetylase 2 (HDAC2). The positioning of the azido group at the meta-position is crucial, as the inhibitory activities and crosslinking efficiencies of the final probes are influenced by the placement of aryl and alkyl azido groups [2]. This makes the compound indispensable for developing chemical biology tools for HDAC profiling, target engagement studies, and drug discovery in oncology and neurology.

Tuberculosis Strain-Specific Diagnostics

The selective labeling of PGL-producing mycobacterial strains, including hypervirulent M. tuberculosis lineages, by 3-azido-4-hydroxybenzoic acid [1] enables its use in developing differential diagnostic assays. Unlike generic metabolic labels, this compound distinguishes between PGL-positive and PGL-negative strains, providing a functional readout of a key virulence determinant. This application is relevant for clinical research laboratories focused on tuberculosis epidemiology and virulence factor phenotyping.

Bioorthogonal Chemistry Platform Development

The validated metabolic incorporation of 3-azido-4-hydroxybenzoic acid into a specific lipid molecule, confirmed by mass spectrometry [1], makes it a model substrate for developing and benchmarking new bioorthogonal conjugation chemistries and detection workflows. Its compatibility with SPAAC and the availability of a non-functional, inhibitory isomer (2-azido pHB) for use as a controlled negative probe make it an excellent standard for method validation in chemical biology core facilities.

Application
Selection Property
Validation Focus
Mycobacterial PGL live-cell imaging
Low PGL biosynthesis perturbation
Endogenous PGL dynamics and host-pathogen interaction studies
HDAC2 photoaffinity probe synthesis
Meta-position azide for photocrosslinking
HDAC target engagement and profiling studies
Tuberculosis strain-specific assays
PGL-producer selective labeling
Virulence factor phenotyping and epidemiology research
Bioorthogonal chemistry platform validation
Validated SPAAC-compatible substrate
Method benchmarking with controlled negative probe available
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